molecular formula C15H14F2N2O2 B4586008 N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No. B4586008
M. Wt: 292.28 g/mol
InChI Key: WBNUVCWXZXSSLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide often involves multi-step chemical reactions. A related process involves the three-component reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in the presence of a catalyst such as NaHSO4, leading to the formation of N-aryl carboxamide derivatives (Gein et al., 2017).

Molecular Structure Analysis

The structural determination of similar compounds is achieved through various spectroscopic methods, including IR and 1H NMR spectroscopy, supplemented by X-ray crystallography. These techniques provide insights into the molecular arrangement, bond lengths, and angles, offering a comprehensive understanding of the molecule's architecture (Gein et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and molecular structure. While specific reactions for this compound are not detailed, related research shows that the presence of amide and fluorine groups can affect its reactivity and interaction with other chemicals, leading to a variety of potential chemical transformations.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of this compound under different conditions. Although specific data for this compound are not provided, similar compounds exhibit unique physical characteristics that are determined using techniques like X-ray diffraction and spectroscopic methods (Gein et al., 2017).

Scientific Research Applications

Disposition and Metabolism in Humans

One study focuses on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, in humans. It provides detailed pharmacokinetic data, highlighting the compound's metabolism, including principal circulating components and metabolite profiling, offering insights into drug development and therapeutic applications (Renzulli et al., 2011).

Environmental Contaminants and Health Risks

Another study reports on the levels of persistent organic pollutants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, in firefighters. This study highlights the importance of monitoring such contaminants due to their potential health risks, emphasizing environmental and occupational health research (Shaw et al., 2013).

Pharmacokinetics and Metabolism of Anticonvulsant Agents

Research on the pharmacokinetics and metabolism of D2624, an experimental anticonvulsant, in rats and humans showcases the process of evaluating new pharmaceutical compounds for therapeutic use. This study details the metabolic pathways and bioavailability, contributing to pharmacology and drug discovery (Martin et al., 1997).

Forensic Toxicology

A case study involving fatal intoxication by NPS (5F-ADB and diphenidine) delves into forensic toxicology, illustrating the detection, quantification, and investigation of metabolic pathways of psychoactive substances. Such research aids in understanding the toxicological profiles of new psychoactive substances (Kusano et al., 2018).

Biomonitoring of Xenobiotics

A pilot study on the dietary assessment of xenobiotics derived from food processing in a Spanish adult sample exemplifies research in public health and nutrition. It discusses the intake of heterocyclic amines, polycyclic aromatic hydrocarbons, nitrates, nitrites, nitrosamines, and acrylamide, contributing to the understanding of dietary exposure to potentially harmful compounds (Zapico et al., 2022).

properties

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-8-2-5-13-10(6-8)14(19-21-13)15(20)18-12-7-9(16)3-4-11(12)17/h3-4,7-8H,2,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUVCWXZXSSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 4
N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 5
N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 6
N-(2,5-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.